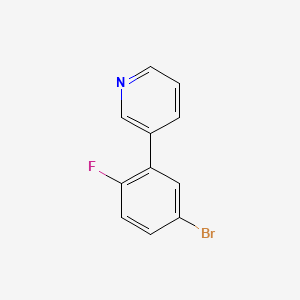

3-(5-Bromo-2-fluorophenyl)pyridine

CAS No.: 425378-78-5

Cat. No.: VC11667715

Molecular Formula: C11H7BrFN

Molecular Weight: 252.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 425378-78-5 |

|---|---|

| Molecular Formula | C11H7BrFN |

| Molecular Weight | 252.08 g/mol |

| IUPAC Name | 3-(5-bromo-2-fluorophenyl)pyridine |

| Standard InChI | InChI=1S/C11H7BrFN/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H |

| Standard InChI Key | QGACODVONZZZNW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F |

| Canonical SMILES | C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F |

Introduction

Chemical Identity and Structural Characteristics

3-(5-Bromo-2-fluorophenyl)pyridine is a pyridine derivative substituted with a 5-bromo-2-fluorophenyl group at the 3-position. Its IUPAC name is 3-(5-bromo-2-fluorophenyl)pyridine, and it has a molecular weight of 252.08 g/mol . The compound’s SMILES notation is C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F, reflecting its planar aromatic system with bromine and fluorine substituents .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇BrFN | |

| Molecular Weight | 252.08 g/mol | |

| XLogP3 (Partition Coefficient) | 3.3 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 1 |

The presence of bromine and fluorine atoms introduces significant electronic effects, enhancing the compound’s reactivity in cross-coupling reactions and its potential as a pharmaceutical intermediate .

| Step | Process | Reagents/Conditions |

|---|---|---|

| 1 | Diazotization | HNO₂, HCl, 0–5°C |

| 2 | Fluorination | HF or fluorinating agents |

| 3 | Bromination | Br₂, FeBr₃ catalyst |

Industrial-scale production would require optimization for yield and purity, potentially employing continuous flow reactors to enhance efficiency .

Computational and Physicochemical Properties

Computational analyses reveal critical physicochemical parameters:

-

XLogP3: 3.3, indicating moderate lipophilicity, which influences bioavailability and membrane permeability .

-

Polar Surface Area: 12.9 Ų, suggesting limited solubility in polar solvents .

-

Boiling Point: Estimated at 162–164°C based on analogous compounds .

The compound’s rotatable bond count of 1 implies conformational rigidity, advantageous for maintaining structural integrity in drug design .

Research Gaps and Future Directions

Current literature lacks experimental data on this compound’s biological activity or synthetic optimization. Future studies should prioritize:

-

Synthetic route validation: Optimizing yields and purities.

-

Biological screening: Assessing antimicrobial or anticancer potential.

-

Computational modeling: Predicting drug-likeness and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume